1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE

Descripción general

Descripción

1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is a chemical compound with the formula C3F7Cl3This compound is widely used in various industrial applications, including refrigeration, cleaning solvents, and aerosol propellants.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE can be synthesized through the reaction of hexachloroethane with hydrofluoric acid. This reaction may require catalysts such as antimony, chromium, iron, and alumina at high temperatures . Another synthesis method involves the use of hydrofluoric acid on tetrachloroethylene .

Industrial Production Methods: The industrial production of propane, trichlorotrifluoro- typically involves the dehydrogenation of propane. This process requires the efficient adsorption and activation of propane on the surfaces of heterogeneous catalysts, followed by the desorption of the product . Nickel-based catalysts are commonly used in this process due to their high activity and stability .

Análisis De Reacciones Químicas

Types of Reactions: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a very unreactive chlorofluorocarbon, but in the stratosphere, it can be broken down by ultraviolet radiation, generating chlorine radicals that initiate the degradation of ozone .

Common Reagents and Conditions: Common reagents used in the reactions of propane, trichlorotrifluoro- include hydrofluoric acid and various catalysts such as antimony, chromium, iron, and alumina . High temperatures are often required for these reactions.

Major Products: The major products formed from the reactions of propane, trichlorotrifluoro- include chlorine radicals and other chlorofluorocarbon derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemical Transformations : The compound is utilized in studies focusing on chemical transformations at high temperatures and pressures. It serves as a model compound for understanding reaction mechanisms and kinetics in halogenated hydrocarbons.

- Environmental Impact Studies : Due to its halogenated nature, this compound is studied for its effects on ozone depletion. In the stratosphere, it can break down under ultraviolet radiation, generating chlorine radicals that contribute to ozone layer degradation.

- Biological Activity : Research indicates that 1,2,2-trichloro-3,3,3-trifluoropropane interacts with cellular components such as enzymes and receptors. It has shown potential as an inhibitor of cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Toxicology Studies : The compound's cytotoxic effects have been assessed in various cell lines. Studies have demonstrated that concentrations above 50 µM can induce oxidative stress and apoptosis in human liver cell lines.

Study 1: Inhibition of Cytochrome P450 Enzymes

A laboratory study assessed the impact of this compound on cytochrome P450 enzymes in liver microsomes. The results indicated significant inhibition that was dose-dependent, suggesting implications for drug metabolism and toxicity profiles in humans.

Study 2: Cellular Toxicity Assessment

In vitro studies using human liver cell lines revealed that prolonged exposure to concentrations exceeding 50 µM led to increased markers of oxidative stress and apoptosis. This highlights the importance of monitoring exposure levels in environments where this compound is prevalent.

Industrial Applications

- Refrigeration and Air Conditioning : Due to its low global warming potential compared to traditional refrigerants, this compound is being explored as a substitute for high GWP materials in refrigeration systems .

- Solvent Use : The compound is also employed as a cleaning solvent in various industrial applications due to its effective solvent properties while maintaining lower environmental impact compared to other solvents .

- Aerosol Propellants : Its stability and non-flammability make it suitable for use as an aerosol propellant in various consumer products.

- Fumigants : Related compounds derived from trichloro- and trifluoropropanes have been noted for their effectiveness as fumigants against pests due to their high volatility and toxicity towards insects .

Mecanismo De Acción

The mechanism of action of propane, trichlorotrifluoro- involves its breakdown by ultraviolet radiation in the stratosphere, leading to the generation of chlorine radicals. These radicals then participate in the degradation of ozone, a process that regenerates the chlorine radicals to destroy more ozone molecules . This mechanism is significant in understanding the compound’s impact on the ozone layer.

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to propane, trichlorotrifluoro- include ethane, 1,1,2-trichloro-1,2,2-trifluoro- (C2Cl3F3) and propane, 1,2,3-trichloro- (C3H5Cl3) .

Uniqueness: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is unique due to its specific chemical structure and its widespread use in industrial applications. Its stability and non-flammability make it a valuable compound in various fields, including refrigeration and aerosol propellants.

Actividad Biológica

1,2,2-Trichloro-3,3,3-trifluoropropane (CAS No. 7125-83-9) is a halogenated organic compound that has garnered attention for its potential biological activity and applications in various fields, including environmental science and toxicology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

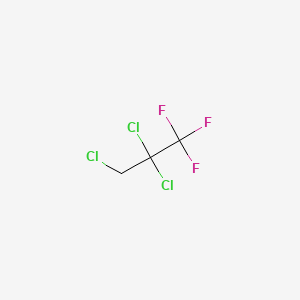

This compound is characterized by its unique molecular structure which includes three chlorine atoms and three fluorine atoms attached to a propane backbone. This composition contributes to its physical properties such as volatility and lipophilicity.

| Property | Value |

|---|---|

| Molecular Formula | C3Cl3F3 |

| Molecular Weight | 187.38 g/mol |

| Boiling Point | 48 °C |

| Density | 1.57 g/cm³ |

| Solubility | Insoluble in water |

Target Interactions

The biological activity of this compound primarily involves its interaction with cellular components such as enzymes and receptors. It has been shown to act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This inhibition can lead to altered pharmacokinetics of co-administered drugs and other compounds.

Biochemical Pathways

- Enzyme Interaction : The compound binds to the active sites of specific enzymes, leading to changes in their activity. This can result in either inhibition or activation depending on the enzyme involved.

- Cell Signaling : Exposure to this compound influences cell signaling pathways by modulating gene expression related to detoxification processes.

- Membrane Dynamics : Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and stability.

Cellular Effects

Research indicates that this compound can have varying effects on different cell types:

- Gene Expression : The compound can upregulate or downregulate genes involved in metabolic pathways.

- Metabolic Activity : Changes in enzyme activity due to exposure can lead to significant alterations in cellular metabolism.

- Toxicity : Prolonged exposure has been associated with cytotoxic effects in certain cell lines.

Study 1: Inhibition of Cytochrome P450 Enzymes

A study demonstrated that exposure to this compound resulted in significant inhibition of cytochrome P450 enzymes in liver microsomes. This inhibition was dose-dependent and suggested potential implications for drug metabolism and toxicity.

Study 2: Cellular Toxicity Assessment

In vitro studies using human liver cell lines showed that concentrations above 50 µM led to increased markers of oxidative stress and apoptosis. These findings underline the need for careful consideration of exposure levels in environments where this compound is present.

Temporal Effects in Laboratory Settings

Long-term studies have indicated that the effects of this compound can change over time due to factors such as degradation under light or heat exposure. Cumulative effects on cellular function were observed with prolonged exposure.

Propiedades

IUPAC Name |

2,2,3-trichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMADTGFNSRNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210640 | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61623-04-9 | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, trichlorotrifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.